10-Oxo-6-decenoic acid

Description

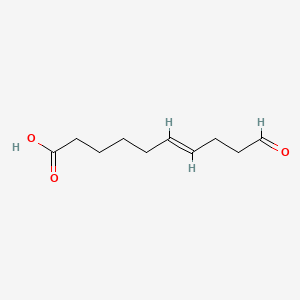

Structure

3D Structure

Properties

CAS No. |

70994-14-8 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(E)-10-oxodec-6-enoic acid |

InChI |

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3,9H,2,4-8H2,(H,12,13)/b3-1+ |

InChI Key |

ZCHRTZZNBMFOMU-HNQUOIGGSA-N |

Isomeric SMILES |

C(CCC(=O)O)C/C=C/CCC=O |

Canonical SMILES |

C(CCC(=O)O)CC=CCCC=O |

Origin of Product |

United States |

Esterification Alkylation :this is the Most Common Method for Analyzing Carboxylic Acids by Gc. the Carboxyl Group is Converted to an Ester, Typically a Methyl Ester Fatty Acid Methyl Ester, Fame , Which is More Volatile and Less Polar Than the Parent Acid.sigmaaldrich.comnih.gov

Reagents: Common reagents include boron trichloride in methanol (BCl₃-methanol), (trimethylsilyl)diazomethane (TMS-DM), and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst. sigmaaldrich.comnih.govusherbrooke.ca

Application: Primarily used for GC-FID and GC-MS analysis. Esterification neutralizes the polar carboxyl group, allowing for separation based on properties like boiling point and degree of unsaturation. sigmaaldrich.com

Silylation:silylation Replaces the Active Hydrogen of the Carboxylic Acid with a Non Polar Trimethylsilyl Tms Group. the Resulting Tms Esters Are Highly Volatile and Thermally Stable, Making Them Ideal for Gc Analysis.phenomenex.blogwikipedia.org

Reagents: A variety of silylating reagents are available, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.blogusherbrooke.caresearchgate.net

Application: Silylation is widely used to prepare carboxylic acids, alcohols, and amines for GC-MS analysis. wikipedia.org

Derivatization for Lc Ms:for Lc Ms Analysis, Derivatization Aims to Enhance the Ionization Efficiency of the Target Molecule. This is Particularly Useful for Keto Acids, Where Specific Reagents Can Target Either the Keto or the Carboxylic Acid Group, or Both Simultaneously.

Reagents for Keto and Carboxyl Groups: Reagents like 3-nitrophenylhydrazine (3-NPH) can react with both carbonyl and carboxyl groups, significantly improving detection sensitivity in LC-MS/MS. acs.org O-(2,3,4,5,6-pentafluorobenzyl)oxime is used to derivatize keto acids, improving their detection and separation. researchgate.net Girard's Reagent P can be used to target the keto-carbonyl group, enhancing ionization for MS detection. nih.gov

Application: These methods are designed to increase the signal intensity and specificity in LC-MS analyses, enabling the detection of trace amounts of keto acids in complex biological samples. researchgate.net

The following table details common derivatization reagents and their applications for the analysis of oxo-decenoic acids.

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-Oxo-6-decenoic acid |

| Boron trichloride |

| Methanol |

| (Trimethylsilyl)diazomethane |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Trimethylchlorosilane (TMCS) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| 3-Nitrophenylhydrazine (3-NPH) |

| O-(2,3,4,5,6-pentafluorobenzyl)oxime |

Synthetic Chemistry and Biotechnological Production of Oxo Decenoic Acids

Chemo-Enzymatic Synthesis Approaches for Target and Analogous Compounds

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical process, offering a powerful strategy for producing complex molecules. nih.gov This approach combines the advantages of traditional organic chemistry with the specificity of biocatalysis to create more efficient and sustainable synthetic routes. nih.gov Enzymes can perform highly specific reactions, such as stereo-, regio-, and enantioselective modifications, often under mild conditions in aqueous solvents, which can reduce the number of steps required for protection and deprotection that are common in purely chemical syntheses. nih.govnih.gov

In the context of oxo-decenoic acids, enzymes like cytochrome P450 monooxygenases are particularly valuable. These enzymes can catalyze the terminal hydroxylation of fatty acids with high regioselectivity, a key step in producing precursors to oxo-decenoic acids. nih.gov For example, a hydroxylated precursor like 10-hydroxy-2-decenoic acid can be subsequently oxidized to the corresponding 10-oxo-decenoic acid using chemical methods. This integration of a highly selective enzymatic hydroxylation step with a conventional chemical oxidation step exemplifies a chemo-enzymatic strategy. nih.govfrontiersin.org Such methods are instrumental in overcoming challenges in selectivity that purely chemical approaches often face. nih.gov

Total Chemical Synthesis Strategies for Oxo-Decenoic Acid Analogues

Total chemical synthesis provides a versatile platform for producing various oxo-decenoic acid analogues, allowing for structural modifications that may not be accessible through biological pathways.

The total synthesis of oxo-decenoic acid analogues often involves multi-step pathways starting from readily available chemical precursors. A notable example is the synthesis of 9-oxo-2E-decenoic acid, a pheromone of the queen honeybee, which starts from 2E,7-octadien-1-ol, a telomer of butadiene and water. researchgate.net This pathway involves several key transformations to build the final carbon skeleton and introduce the required functional groups. researchgate.net

The key steps in this synthesis include:

Partial Ozonolysis: This step cleaves one of the double bonds in the starting material to form an aldehyde. researchgate.net

Selective Oxidation: The resulting aldehyde is selectively oxidized to a carboxylic acid, forming a crucial part of the final structure. researchgate.net

Chain Elongation: The carbon chain is extended via cross-coupling of an acid intermediate with a Grignard reagent, which also introduces a hydroxyl group, forming 9-hydroxydecanoic acid (V). researchgate.net

Functional Group Interconversion: The hydroxyl group is protected as an acetoxy derivative (VI), and subsequent bromination and dehydrobromination introduce the α,β-unsaturated double bond, leading to 9-hydroxy-2E-decenoic acid (VIII) after hydrolysis. researchgate.net

Final Oxidation: The terminal hydroxyl group is oxidized to the ketone to yield the final product, 9-oxo-2E-decenoic acid. researchgate.net

Table 1: Key Intermediates in the Synthesis of 9-oxo-2E-decenoic acid

| Intermediate Compound Name | Role in Synthesis |

|---|---|

| 2E,7-octadien-1-ol | Starting Material |

| 9-hydroxydecanoic acid | Product of Chain Elongation |

| Acetoxy derivative of 9-hydroxydecanoic acid | Protected Intermediate for Bromination |

| Brominated ester | Precursor for Dehydrobromination |

| 9-hydroxy-2E-decenoic acid | Immediate Precursor to Final Product |

A significant challenge in the chemical synthesis of oxo-decenoic acids is achieving high stereoselectivity and regioselectivity. Stereoselectivity refers to controlling the geometry of the double bond (E/Z or trans/cis configuration), while regioselectivity involves placing the oxo (ketone) group at the correct position along the carbon chain. nih.gov

Traditional chemical methods for creating double bonds, such as elimination reactions, can often lead to a mixture of E and Z isomers, which are difficult to separate. nih.gov Similarly, placing a functional group at a specific carbon in a long aliphatic chain without affecting other positions requires complex strategies involving protecting groups or highly specific reagents. The synthesis of both cis-9-oxo-2-decenoic acid and its trans (E) counterpart highlights the need for distinct synthetic strategies to control the stereochemistry of the C2-C3 double bond. researchgate.netnih.gov Biocatalytic approaches, particularly those using aldolases, are being explored to overcome these challenges, as enzymes can form carbon-carbon bonds with high stereocontrol, offering a potential solution to the limitations of conventional synthesis. nih.gov

The chemical synthesis of oxo-decenoic acid analogues dates back several decades, with early methods focusing on creating these structures for biological evaluation. For instance, a synthesis for cis-9-oxo-2-decenoic acid was reported in 1970. nih.gov More recent developments have focused on improving efficiency and utilizing more accessible starting materials. The synthesis of 9-oxo-2E-decenoic acid from an oleic acid derivative or from the butadiene telomer 2E,7-octadien-1-ol represents an evolution in synthetic strategy, moving towards more practical and scalable routes. researchgate.net These modern approaches reflect advancements in organometallic catalysis and selective oxidation methods, which allow for more precise control over the molecular architecture. researchgate.net

Biocatalytic and Whole-Cell Fermentation for Sustainable Production of Related Compounds (e.g., 10-Hydroxy-2-decenoic Acid)

Biocatalysis and whole-cell fermentation present an environmentally friendly and highly specific alternative to chemical synthesis for producing related compounds like 10-hydroxy-2-decenoic acid (10-HDA). nih.gov This compound is a key component of royal jelly and serves as a valuable precursor that can be theoretically oxidized to a 10-oxo analogue.

Microbial platforms, particularly Escherichia coli, have been extensively engineered to produce 10-HDA from simple carbon sources or fatty acids. scispace.com This involves designing and constructing de novo biosynthetic pathways inside the microbial host. nih.gov

The general strategy involves a two-step process within the engineered E. coli:

Conversion of Decanoic Acid to trans-2-Decenoic Acid : The native β-oxidation pathway of E. coli is modified. Genes encoding enzymes such as acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI) are introduced or overexpressed to facilitate the conversion of the substrate, decanoic acid, into the key intermediate, trans-2-decenoic acid. nih.gov

Through various strategies, including process optimization and strain engineering, researchers have achieved significant titers of 10-HDA. For example, one study achieved a final yield of 217 mg/L of 10-HDA from 500 mg/L of decanoic acid. nih.gov Another engineered system reported a yield of 486.5 mg/L. acs.org A one-step whole-cell catalysis process was developed that reached a 10-HDA concentration of 0.628 g/L in 10 hours, representing the highest conversion rate reported to date. acs.org

Table 2: Examples of Engineered E. coli Strains for 10-HDA Production

| Engineered Strain/System | Key Enzymes/Modifications | Substrate | Final 10-HDA Titer | Reference |

|---|---|---|---|---|

| Engineered E. coli | Modified β-oxidation pathway, CYP153A33(M228L)-CPRBM3 | Decanoic Acid | 217 mg/L | nih.gov |

| Two-step continuous biosynthesis in E. coli | CYP153A33/M228L-CPRBM3 with NAD(P)H regeneration | Decanoic Acid | 486.5 mg/L | acs.org |

| One-step whole-cell catalysis in E. coli | ACOX, FadE, Macs, YdiI, CYP | Decanoic Acid | 0.628 g/L | acs.org |

| De novo biosynthesis in E. coli | UaFatB1 thioesterase, CYP153AMaq Q129R/V141L | Glucose | 18.8 mg/L | nih.gov |

Metabolic Pathway Engineering for Improved Yields and Specificity

Metabolic engineering, the targeted modification of an organism's genetic and regulatory processes, is a cornerstone for enhancing the biotechnological production of oxo-decenoic acids. nih.gov By redesigning native metabolic networks, researchers can redirect the flow of carbon from central metabolism toward the synthesis of the desired fatty acid derivatives, thereby increasing product titer, yield, and productivity. nih.govresearchgate.net The bacterium Escherichia coli is a frequently used host for this purpose due to its well-characterized genetics and the availability of advanced genetic tools. researchgate.net

A common strategy involves the modification of the fatty acid β-oxidation pathway. researchgate.net For the biosynthesis of precursors to oxo-decenoic acids, such as trans-2-decenoic acid, key enzymes in the pathway are overexpressed. This typically includes acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and enoyl-CoA hydratase (YdiI). researchgate.net Concurrently, competing pathways that divert intermediates away from the target product are eliminated through gene knockouts. researchgate.net Genes targeted for deletion often include fadR (a regulator of fatty acid metabolism), fadB, and fadJ (which encode enzymes for further β-oxidation steps). researchgate.net This combination of overexpression and deletion helps to accumulate the desired C10 intermediate. researchgate.net

Specificity, particularly for terminal functionalization (hydroxylation followed by oxidation), is often achieved by introducing heterologous enzymes with high selectivity. Cytochrome P450 monooxygenases are of great interest for their ability to perform chemically challenging oxidations of non-activated C-H bonds, such as terminal hydroxylation of fatty acids. researchgate.net Rational design and protein engineering of these P450 enzymes can further improve their catalytic efficiency and substrate specificity. researchgate.netnih.gov For instance, a rationally designed P450 terminal hydroxylase (CYP153A33-CPRBM3) was used to efficiently catalyze the conversion of trans-2-decenoic acid to 10-hydroxy-2-decenoic acid (10-HDA), a direct precursor to 10-oxo-decenoic acid. researchgate.net

| Engineering Strategy | Target Gene(s)/Enzyme(s) | Host Organism | Objective | Reference |

|---|---|---|---|---|

| Overexpression | fadD, fadE, ydiI | E. coli | Increase synthesis of trans-2-decenoic acid from decanoic acid. | researchgate.net |

| Gene Knockout | fadR, fadB, fadJ | E. coli | Prevent degradation of C10 intermediates and redirect carbon flux. | researchgate.net |

| Heterologous Expression & Rational Design | CYP153A33-CPRBM3 (P450 hydroxylase) | E. coli | Achieve specific terminal hydroxylation of the C10 fatty acid chain. | researchgate.net |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) | E. coli | Regenerate NAD(P)H to support P450 enzyme activity. | nih.govacs.org |

| Pathway Reconstruction | Co-expression of ino1, miox, udh | E. coli | Demonstrates a general strategy for producing organic acids like D-glucaric acid. | researchgate.net |

Optimization of Bioreaction Conditions and Recovery Processes

Key parameters for optimizing the fermentation or biocatalytic conversion process include temperature, pH, substrate concentration, inducer concentration, and aeration. researchgate.netmdpi.com For the production of trans-2-decenoic acid in E. coli, optimization of culture temperature (37°C), induction temperature (30°C), inducer concentration (5.60 g/L), and substrate feeding strategy (0.15 g/L) led to a significant increase in product titer, reaching 1.982 g/L. mdpi.com The concentration of the fatty acid substrate itself is a critical factor, as high concentrations can alter cell membrane composition and inhibit enzyme activity. nih.govacs.org To overcome substrate transport limitations across the cell membrane, permeabilizing agents like Triton X-100 or Tween-80 can be employed. nih.govacs.org The use of 2.00% (v/v) Triton X-100, for example, improved the conversion rate of decanoic acid to trans-2-decenoic acid to 86.1% at a substrate concentration of 0.9 g/L. acs.org

Once the bioreaction is complete, the target oxo-decenoic acid must be recovered and purified from the complex fermentation broth, a step that can account for a significant portion of the total production cost. nih.govjmb.or.kr The recovery process typically begins with the separation of cells and other solid debris from the liquid broth. jmb.or.kr A multi-step approach is often necessary to achieve high purity. researchgate.netunirioja.es

For 10-oxo-trans-8-decenoic acid (ODA) produced using a crude homogenate of Agaricus bisporus, a two-step recovery method was developed. researchgate.netunirioja.es The first step involves solvent extraction from the aqueous reaction broth. researchgate.netunirioja.es The choice of solvent and the pH of the aqueous phase are crucial for maximizing recovery. researchgate.netunirioja.es For ODA, ethyl acetate (B1210297) was found to be an effective solvent, with an optimal extraction pH of 3.0 to ensure the acid is in its undissociated form, which has a much higher partition coefficient (75.38) compared to its dissociated form (1.43). researchgate.netunirioja.es Following extraction, the solvent is evaporated to concentrate the product. researchgate.netunirioja.es The second step is purification, commonly achieved through crystallization. researchgate.netunirioja.escelignis.com The crude ODA was dissolved in hot hexane (B92381) and then crystallized by cooling to 5°C, exploiting the significant decrease in solubility at lower temperatures. researchgate.netunirioja.es This process yielded ODA with 85% purity. researchgate.netunirioja.es Other potential purification techniques for organic acids include chromatography and various forms of membrane separation. jmb.or.krresearchgate.net

| Parameter | Optimized Value | Product | System | Reference |

|---|---|---|---|---|

| Substrate Concentration (Decanoic Acid) | 0.9 g/L | trans-2-Decenoic acid | Permeabilized E. coli | acs.org |

| Permeabilizing Agent | 2.00% (v/v) Triton X-100 | trans-2-Decenoic acid | E. coli whole-cell catalysis | acs.org |

| Substrate Concentration (Linoleic Acid) | 12 mg/g mushroom | 10-oxo-trans-8-decenoic acid | Agaricus bisporus homogenate | researchgate.net |

| Temperature | 7.8 °C | 10-oxo-trans-8-decenoic acid | Agaricus bisporus homogenate | researchgate.net |

| pH | 7.5 | 10-oxo-trans-8-decenoic acid | Agaricus bisporus homogenate | researchgate.net |

| Process Step | Method | Key Parameter/Solvent | Optimized Value | Outcome | Reference |

|---|---|---|---|---|---|

| Recovery | Solvent Extraction | Solvent | Ethyl acetate | Separation of ODA from aqueous broth | researchgate.netunirioja.es |

| Extraction pH | 3.0 | ||||

| Purification | Crystallization | Solvent | Hexane | 85% purity | researchgate.netunirioja.es |

| Temperature | 5 °C |

Biological Activities and Molecular Mechanisms of Oxo Decenoic Acids Non Clinical Focus

Antimicrobial Properties and Underlying Mechanisms

10-oxo-trans-8-decenoic acid (ODA) exhibits antimicrobial properties, notably against certain fungi and bacteria. Research has shown its efficacy in inhibiting the mycelial growth of Penicillium expansum, a common food spoilage organism. nih.gov The inhibitory effect of ODA is concentration-dependent, with significant inhibition observed at concentrations greater than 1.25 mM. nih.gov

The underlying mechanism of its antifungal action appears to be pH-dependent. At a lower pH of 3.5, ODA is significantly more inhibitory than at a pH of 5.6. nih.gov This suggests that the undissociated form of the carboxyl group is crucial for its inhibitory activity. nih.gov When tested in combination with 1-octen-3-ol (B46169), another fungal metabolite, ODA shows an additive inhibitory effect on mycelial growth. nih.gov In addition to its antifungal effects, ODA has been reported to cause a significant reduction in the population of the bacterium Escherichia coli O157:H7 in certain applications. dss.go.th

Table 1: Antimicrobial Activity of 10-oxo-trans-8-decenoic acid (ODA)

| Organism | Condition | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Penicillium expansum | pH 3.5 | 2.5 mM | 43.1% inhibition of mycelial growth | nih.gov |

| Penicillium expansum | pH 5.6 | > 1.25 mM | Inhibitory | nih.gov |

| Penicillium expansum | pH 3.5, with 1-octen-3-ol | 2.5 mM (combined) | 72.8% inhibition of mycelial growth | nih.gov |

| Escherichia coli O157:H7 | Apple Cider | Not Specified | 3-log reduction in count | dss.go.th |

Influence on Cellular Signaling and Regulatory Pathways

ODA is considered a fungal oxylipin, a class of fatty acid-derived signaling molecules involved in regulating various biological processes. researchgate.net It is regarded as a hormone-like substance or a growth-regulating substance in fungi, suggesting it plays a key role in cellular communication that governs development. researchgate.net The concurrent production of ODA and 1-octen-3-ol from the breakdown of linoleic acid suggests these molecules may work in concert to regulate the transition between vegetative (mycelial) and reproductive (fruiting body) growth stages in fungi like Agaricus bisporus. researchgate.net

The influence of ODA on fungal cells is complex, acting as both a stimulant and an inhibitor depending on the concentration, growth medium, and fungal species. researchgate.netnih.gov In Agaricus bisporus, it has been shown to stimulate the linear growth rate of mycelia on a potato-based agar (B569324) medium. nih.govgoogle.com However, at high concentrations (e.g., 200 µM) or in different media like asparagine-glucose, it can strongly inhibit mycelial growth. nih.gov This dual activity highlights its role as a regulator, where concentration gradients likely dictate specific developmental outcomes.

ODA also affects the growth of other fungi. For instance, it can stimulate the mycelial growth of Aspergillus niger and Aspergillus oryzae and enhance their enzyme activities. researchgate.net This demonstrates that its regulatory role may extend across different fungal genera. The compound's influence on differentiation is most evident in its ability to promote the transition from vegetative mycelial growth to the formation of fruiting bodies. researchgate.netdocumentsdelivered.com

While the precise molecular mechanisms and direct biomolecular interactions of ODA are not fully elucidated, its hormone-like effects imply an interaction with specific cellular pathways. As a signaling molecule, it is likely involved in activating or modulating enzymatic activities and gene expression related to fungal development. nih.gov The enzymatic pathway for its own synthesis involves lipoxygenase and hydroperoxide lyase acting on linoleic acid, a common component of cell membranes. google.comresearchgate.net This places ODA at the center of the oxylipin pathway, which is known to be crucial for fungal reproduction and growth. researchgate.net The effect of ODA on stipe elongation suggests it may modulate processes related to cell wall synthesis and remodeling. researchgate.net

Role as Biological Regulators in Fungi and Other Organisms

ODA is one of the few well-characterized growth-regulating substances in fungi and is often referred to as a "fungal hormone." researchgate.netnih.gov Its production is associated with tissue damage or disruption, which releases the precursor linoleic acid for enzymatic conversion. researchgate.net In Agaricus bisporus, ODA is presumed to be synthesized in the stipe and skin tissues and accumulates in the gills, from where it may be translocated to other parts of the fruiting body to exert its effects. nih.gov

One of the most documented activities of ODA is the stimulation of mycelial growth in Agaricus bisporus. documentsdelivered.com Supplementing growth media with ODA at concentrations as low as 2 µg/g (approximately 10.8 µM) can significantly increase the linear growth rate of the mycelium. researchgate.netgoogle.com This stimulatory effect is not universal across all fungi; for example, it had little effect on the mycelial growth of Lentinus edodes and Volvariella volvacea on agar plates. researchgate.net This specificity suggests a targeted regulatory role that may have co-evolved with certain fungal species.

Table 2: Effect of 10-oxo-trans-8-decenoic acid (ODA) on Fungal Mycelial Growth

| Fungus | Medium/Condition | ODA Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Agaricus bisporus | Potato Dextrose Yeast Agar | 10-5 M (~1.84 ppm) | 13.1% increase in linear growth rate | google.com |

| Agaricus bisporus | Potato-based medium | Not Specified | Significant increase in growth rate | nih.gov |

| Agaricus bisporus | Asparagine-glucose medium | 200 µM | Strongly inhibitory | nih.gov |

| Aspergillus niger | Agar plate | 2.5 - 10 ppm | Stimulated mycelial growth | researchgate.net |

| Aspergillus oryzae | Agar plate | 2.5 - 10 ppm | Stimulated mycelial growth | researchgate.net |

| Lentinus edodes | Agar plate | 2.5 - 10 ppm | No effect | researchgate.net |

ODA is strongly implicated in the development of the mushroom fruiting body. It is believed to be a key factor in stimulating the elongation of the stipe (the mushroom stalk). researchgate.netdocumentsdelivered.com Studies have shown that ODA applied to separated stipes of A. bisporus can induce elongation. dss.go.th It is hypothesized that during normal development, ODA produced in the gills is translocated to the upper stipe to stimulate this growth. google.com

Furthermore, ODA may be involved in the very initiation of fruiting. documentsdelivered.com Supplementing the casing layer of mushroom compost with freeze-dried mushroom powders containing ODA resulted in a higher number and weight of mushrooms during the first flush of the crop. researchgate.net This has led to the consideration of ODA as a "fruiting hormone" that could be used in mushroom cultivation to stimulate and synchronize fruit body formation. google.com

Comparative Analysis with Other Fungal Growth-Regulating Substances

10-Oxo-decenoic acids, particularly the isomer 10-oxo-trans-8-decenoic acid (ODA), function as significant growth-regulating substances (GRS) in various fungi, acting as hormone-like molecules. researchgate.net Research primarily conducted on the mushroom Agaricus bisporus reveals that ODA is an oxylipin derived from the enzymatic breakdown of linoleic acid. researchgate.netnih.gov Its primary role is to promote the transition from vegetative to reproductive growth stages. researchgate.net Specifically, ODA has been shown to stimulate mycelial growth, stipe elongation, and the initiation of fruiting bodies. researchgate.netdocumentsdelivered.com This activity is often observed in conjunction with another linoleic acid-derived volatile compound, 1-octen-3-ol, suggesting a synergistic relationship in regulating fungal development. researchgate.netnih.gov

When compared to other substances known to influence fungal growth, the efficacy of ODA can vary. For instance, in assays with Agaricus bisporus, ODA appeared less potent in stimulating certain developmental stages, such as cap opening, when compared to cytokinins or the fungal-derived substance hercynine. researchgate.net Furthermore, the effect of ODA is concentration-dependent; while low concentrations (2.5-10 ppm) stimulate mycelial growth in many fungal species, higher concentrations (e.g., 200-500 μM) can exhibit inhibitory or cytotoxic effects. researchgate.netresearchgate.net

The antifungal activity of ODA has also been evaluated against food spoilage organisms like Penicillium expansum. nih.gov In these studies, ODA demonstrated inhibitory effects, particularly at lower pH levels, indicating that the undissociated form of the carboxylic acid is crucial for its activity. nih.gov When combined with 1-octen-3-ol, an additive inhibitory effect on mycelial growth was observed. nih.gov This dual role as both a growth promoter at low concentrations and a growth inhibitor at higher concentrations highlights its complex function as a signaling molecule within and between fungal species. researchgate.netnih.gov

Table 1: Comparative Effects of 10-Oxo-trans-8-decenoic acid (ODA) on Fungal Growth

| Fungal Species | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|

| Agaricus bisporus | Stimulates mycelial growth and stipe elongation | 10 or 100 μM | researchgate.netdocumentsdelivered.com |

| Agaricus bisporus | Mycelial growth inhibition | 200 μM | researchgate.net |

| Aspergillus niger | Stimulates mycelial growth | 2.5-10 ppm | researchgate.net |

| Aspergillus oryzae | Stimulates mycelial growth | 2.5-10 ppm | researchgate.net |

| Penicillium expansum | Mycelial growth inhibition | > 1.25 mM | nih.gov |

Modulatory Effects on Inflammatory Responses and Related Biochemical Pathways

While direct studies on the inflammatory effects of 10-oxo-6-decenoic acid are limited, extensive research into structurally similar oxo-fatty acids provides significant insight into their immunomodulatory potential. Related compounds, such as 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) and 10-oxo-trans-11-octadecenoic acid (KetoC), have demonstrated potent anti-inflammatory activities. nih.govresearchgate.net These molecules are metabolites produced by gut bacteria like Lactobacillus plantarum from polyunsaturated fatty acids. nih.gov

Research has shown that these oxo-fatty acids can significantly suppress the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), in macrophages stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net The molecular mechanisms underlying these effects involve the modulation of several critical biochemical pathways. One key pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, where KetoC was found to suppress the nuclear translocation of the p65 subunit, a crucial step in activating the transcription of inflammatory genes. researchgate.net

Furthermore, these compounds engage with G protein-coupled receptors (GPCRs), specifically GPR120, which is recognized as a receptor for fatty acids and mediates anti-inflammatory signals. nih.govresearchgate.net Another important mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov γKetoC was found to stimulate the Nrf2 pathway in dendritic cells, which is a critical regulator of antioxidant and anti-inflammatory responses. nih.gov The suppressive effects of γKetoC on cytokine release were diminished in Nrf2-deficient cells, confirming the pathway's importance. nih.gov

Table 2: Modulatory Effects of Related Oxo-Fatty Acids on Inflammatory Pathways

| Compound | Target Cells | Key Effect | Modulated Pathway(s) | Reference |

|---|---|---|---|---|

| γKetoC | Murine Dendritic Cells, CD4+ T cells | Suppressed cytokine release (IL-6, IL-12) and T-cell proliferation | Nrf2, GPR40/120 | nih.gov |

Comparative Studies of Bioactivity with Related Oxylipins and Fatty Acid Derivatives (e.g., Traumatin (B1237919), Queen Substance, 10-HDA)

The bioactivity of 10-oxo-decenoic acids can be understood more clearly through comparison with other well-characterized fatty acid derivatives that share structural similarities but exhibit distinct biological functions.

Comparison with Traumatin (12-oxo-trans-10-dodecenoic acid): 10-oxo-trans-8-decenoic acid (ODA) is considered a fungal analogue to the plant wound hormone, traumatin. researchgate.net Traumatin, identified as 12-oxo-trans-10-dodecenoic acid, is an oxylipin that promotes cell division and tissue repair in plants following physical injury. nih.gov Both ODA and traumatin are products of polyunsaturated fatty acid oxidation and act as signaling molecules that regulate cellular growth and development in their respective biological kingdoms (fungi and plants). researchgate.netnih.gov This functional parallel highlights a form of convergent evolution in signaling strategies. However, at high concentrations, both compounds have been reported to exhibit cytotoxic properties, indicating a dose-dependent switch from a growth regulator to a growth inhibitor. researchgate.net

Comparison with Queen Substance (9-oxo-2-decenoic acid): Queen substance, or 9-oxo-trans-2-decenoic acid (9-ODA), is the primary pheromone of the queen honeybee (Apis mellifera). wikipedia.orgroyalsocietypublishing.org Its function is profoundly different from that of 10-oxo-decenoic acid. 9-ODA is a social and reproductive regulator; it inhibits ovary development in worker bees, maintaining social hierarchy, and acts as a sex attractant for drones during mating flights. wikipedia.orgresearchgate.netnih.gov While structurally similar as a C10 oxo-fatty acid, its biological activity is mediated through olfactory receptors in insects to elicit complex behavioral and physiological responses. researchgate.net This contrasts sharply with the role of 10-ODA in fungi, which acts as an internal hormone-like substance to regulate developmental processes like mycelial growth. researchgate.net

Comparison with 10-HDA (10-hydroxy-2-decenoic acid): 10-Hydroxy-2-decenoic acid (10-HDA) is another major lipid component of royal jelly, produced by honeybees. apipharma.comresearchgate.net Unlike 10-oxo-decenoic acid, 10-HDA features a hydroxyl group at the C10 position instead of an oxo group. This seemingly minor structural change leads to a broad spectrum of distinct biological activities. 10-HDA is recognized for its potent anti-inflammatory, antibacterial, and antifungal properties. apipharma.comresearchgate.netmedchemexpress.com Its anti-inflammatory mechanism involves the specific inhibition of LPS-induced IL-6 production by reducing the expression of IκB-ζ, a key regulator in the NF-κB pathway. nih.govresearchgate.net While 10-ODA's primary role is regulating fungal morphogenesis, 10-HDA acts as a broad-spectrum defensive and therapeutic agent, demonstrating how subtle changes in a fatty acid's functional group can dramatically alter its biological function. researchgate.netapipharma.com

Table 3: Comparative Bioactivity of 10-Oxo-decenoic Acid and Related Derivatives

| Compound | Primary Source | Primary Biological Role | Target Organism(s) | Key Mechanism/Effect |

|---|---|---|---|---|

| 10-Oxo-trans-8-decenoic acid (ODA) | Fungi (e.g., Agaricus bisporus) | Growth regulation (fungal hormone) | Fungi | Stimulates mycelial growth and fruiting. researchgate.netresearchgate.net |

| Traumatin | Wounded Plant Tissues | Wound healing (plant hormone) | Plants | Promotes cell division at wound sites. nih.gov |

| Queen Substance (9-ODA) | Queen Honeybee | Social & reproductive regulation (pheromone) | Insects (Honeybees) | Inhibits worker ovary development; sex attractant. wikipedia.orgroyalsocietypublishing.org |

| 10-HDA | Honeybee Royal Jelly | Anti-inflammatory, antimicrobial | Bacteria, Fungi, Mammalian cells | Inhibits IL-6 via IκB-ζ/NF-κB pathway; antimicrobial. apipharma.commedchemexpress.comnih.gov |

Table of Mentioned Compounds

| Common Name | Systematic Name |

| This compound | (E)-10-oxodec-6-enoic acid |

| 10-Oxo-trans-8-decenoic acid (ODA) | (E)-10-oxodec-8-enoic acid |

| Traumatin | (E)-12-oxododec-10-enoic acid |

| Queen Substance (9-ODA) | (E)-9-oxodec-2-enoic acid |

| 10-HDA | (E)-10-hydroxydec-2-enoic acid |

| Hercynine | 3-(1H-imidazol-5-yl)-2-(trimethylammonio)propanoate |

| 1-Octen-3-ol | Oct-1-en-3-ol |

| γKetoC | 10-oxo-cis-6,trans-11-octadecadienoic acid |

| KetoC | 10-oxo-trans-11-octadecenoic acid |

Interdisciplinary Research Perspectives and Future Directions

Integration with Systems Biology and Metabolomics for Comprehensive Understanding

Currently, there is no specific metabolomic or systems biology data available for 10-Oxo-6-decenoic acid in public databases. Such studies are crucial for understanding the biosynthesis, degradation, and interaction of a compound within a biological system. For context, related oxo-fatty acids have been identified as important signaling molecules. For instance, 10-oxo-12(Z)-octadecenoic acid, a metabolite produced by gut bacteria, has been shown to regulate host energy metabolism. nih.govnih.gov Future research on this compound would necessitate its inclusion in metabolomic profiling studies to identify its presence in various organisms, understand its metabolic pathway, and elucidate its potential biological functions. A systems biology approach would then be required to integrate this data and model its interactions with other cellular components.

Development of Novel Research Probes and Bio-Tools

The development of specific research probes is essential for studying the localization, interaction partners, and dynamic functions of a molecule within living cells. As of now, no research probes have been specifically designed for this compound. However, established methods for other fatty acids could be adapted. These include:

Fluorescent Analogs: Synthesizing this compound with a fluorescent tag (e.g., BODIPY, NBD) to visualize its uptake and distribution in cells. thermofisher.com

Photoaffinity Probes: Creating versions of the molecule with photoreactive groups to identify binding proteins and cellular targets. nih.gov

"Clickable" Analogs: Incorporating bio-orthogonal handles like alkynes or azides, which allow for the attachment of reporter tags (e.g., biotin) to isolate and identify proteins that have been modified by the fatty acid. researchgate.net

These tools would be foundational for exploring the specific cellular roles of this compound.

Potential in Biotechnology and Industrial Applications

While direct biotechnological applications for this compound are not documented, the broader field of decenoic acid biosynthesis is an active area of research. Significant progress has been made in the microbial production of its well-known analog, 10-Hydroxy-2-decenoic acid (10-HDA), a valuable component of royal jelly. researchgate.net

Researchers have successfully engineered Escherichia coli for the whole-cell catalytic conversion of decanoic acid into 10-HDA. nih.govresearchgate.netacs.orgnih.gov This process often involves a two-step pathway where decanoic acid is first converted to an intermediate, trans-2-decenoic acid, which is then hydroxylated. nih.govresearchgate.net Advances in this area include optimizing fermentation conditions, enhancing enzyme expression, and improving cofactor regeneration to increase yields. acs.orgresearchgate.net

Should a valuable biological activity or industrial use be discovered for this compound, these existing synthetic biology platforms could potentially be adapted for its production. This would likely involve identifying or engineering enzymes capable of introducing a keto group at the C10 position and a double bond at the C6 position of a decanoic acid precursor.

| Research Area | Key Findings in Related Analogs | Potential Future Application for this compound |

| Biosynthesis | Engineered E. coli strains can convert decanoic acid to trans-2-decenoic acid and subsequently to 10-Hydroxy-2-decenoic acid (10-HDA). nih.govresearchgate.netacs.org | Development of microbial strains for the sustainable production of this compound. |

| Enzymology | Cytochrome P450 enzymes are used for the terminal hydroxylation of decenoic acid intermediates. nih.govresearchgate.net | Discovery or engineering of specific enzymes (e.g., oxidases, dehydrogenases) for targeted synthesis. |

| Process Optimization | Optimization of substrate concentration, inducer levels, and cell permeability enhances product yields in bioreactors. acs.orgresearchgate.net | Establishing efficient and scalable fermentation processes for industrial-level production. |

Addressing Knowledge Gaps in this compound-Specific Research and Distinguishing from Analogs

The primary knowledge gap is the near-complete absence of research on this compound itself. Future research must focus on fundamental characterization before more complex studies can be undertaken. It is critical to distinguish this compound from its more studied isomers and analogs, as small structural changes can lead to vastly different biological activities.

Key Analogs and Their Distinctions:

10-Hydroxy-2-decenoic acid (10-HDA) : Known as "queen bee acid," it is a major lipid component of royal jelly. researchgate.netthegoodscentscompany.com It features a hydroxyl group at C10 and a double bond at C2. Its biological activities, including potential estrogenic and bone-protective effects, are subjects of study. nih.gov

10-Oxo-trans-8-decenoic acid : This isomer is a metabolite found in mushrooms like Agaricus bisporus, where it is formed from the enzymatic breakdown of linoleic acid. nih.govresearchgate.netnih.gov It is reported to have hormone-like properties, stimulating mycelial growth in fungi. researchgate.netresearchgate.net

trans-2-Decenoic acid : This compound is a key intermediate in the biotechnological production of 10-HDA and is also studied for its own biological properties, including flavor applications. researchgate.netwikipedia.org

The distinct positions of the functional groups (keto vs. hydroxyl) and the double bond (C6 vs. C2 or C8) are expected to confer unique chemical properties and biological specificities to this compound. Initial research steps should include its chemical synthesis, purification, structural confirmation, and screening for biological activities to differentiate its function from these related molecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 10-Oxo-6-decenoic acid, and how can purity be optimized for experimental use?

- Methodological Answer : Synthesis often involves controlled oxidation of precursor fatty acids (e.g., 6-decenoic acid) using enzymatic or chemical catalysts (e.g., lipoxygenases or metal oxides). Purification typically employs reverse-phase HPLC with UV detection at 210–220 nm to isolate isomers and eliminate byproducts. Validate purity via NMR (e.g., δ 9.5 ppm for aldehyde protons) and GC-MS (m/z 184 for molecular ion) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity in biological samples. For structural confirmation, combine FTIR (C=O stretch at ~1700 cm⁻¹) with ¹H/¹³C NMR to resolve positional isomerism. Cross-validate results against synthetic standards .

Q. What are the known biological targets or mechanisms of action for this compound?

- Methodological Answer : Conduct receptor-binding assays (e.g., SPR or fluorescence polarization) to identify protein interactions. In vitro studies suggest potential modulation of PPAR-γ or NF-κB pathways, but validate via siRNA knockdown or inhibitor co-treatment in cell models. Prioritize dose-response curves to distinguish specific effects from cytotoxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., isomer ratios, solvent effects). Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, inert atmosphere) and use multivariate statistics (PCA or PLS-DA) to isolate critical factors. Cross-reference with structural analogs (e.g., 10-Oxo-8-decenoic acid) to assess positional sensitivity .

Q. What experimental strategies mitigate isomerization artifacts during storage or handling of this compound?

- Methodological Answer : Store samples in argon-purged vials at −80°C with stabilizers (e.g., BHT). Monitor isomerization via periodic HPLC-UV analysis (retention time shifts). For kinetic studies, use Arrhenius modeling to predict degradation rates under varying temperatures .

Q. How can computational modeling enhance the design of experiments targeting this compound’s physicochemical properties?

- Methodological Answer : Employ density functional theory (DFT) to predict reactivity (e.g., keto-enol tautomerization) or molecular docking to map binding poses. Validate predictions via in situ FTIR or X-ray crystallography. Use QSAR models to prioritize derivatives for synthesis .

Q. What are the challenges in detecting and quantifying trace degradation products of this compound in long-term stability studies?

- Methodological Answer : Implement high-resolution mass spectrometry (HRMS) with isotopic labeling to track degradation pathways. Use MRM transitions for low-abundance products and optimize SPE protocols to reduce matrix interference. Statistical tools like LOQ/LOD validation ensure reproducibility .

Guidance for Data Interpretation and Reporting

- Handling Contradictory Data : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use sensitivity analyses to test robustness against outlier removal .

- Structural Ambiguities : Note that some databases conflate this compound with positional isomers (e.g., 10-Oxo-8-decenoic acid). Always cross-check CAS registry numbers and InChI keys .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.